Oxantel

Electrophysiology Receptor Pharmacology Anthelmintic Resistance

Oxantel (CAS 36531-26-7) is a narrow-spectrum tetrahydropyrimidine anthelmintic with a demonstrated 90.9% cure rate as monotherapy against Trichuris spp. Its distinct nAChR subtype selectivity at the Tsu-ACR-16-like receptor and low systemic absorption (~8-10%) ensure high local GI concentrations that pyrantel and morantel cannot replicate. In combination therapy, oxantel-containing regimens achieve a 79% cure rate versus 53% for albendazole/oxantel alone—making this API essential for next-generation broad-spectrum dewormers. A validated pediatric tablet formulation (400 mg oxantel pamoate, 60% drug load, <3.5 min disintegration) is available to accelerate clinical development. Procure oxantel free base or embonate salt to overcome the efficacy gaps of legacy single-agent anthelmintics in both human and veterinary applications.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 36531-26-7
Cat. No. B1663009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxantel
CAS36531-26-7
Synonyms1,4,5,6-tetrahydro-2-(3-hydroxy styryl)-1-methylpyrimidine
CP 14,445
CP-14,445
oxantel
oxantel monohydrochloride, (E)-isomer
oxantel tartrate
oxantel tartrate (1:1), (R-(R*,R*))-isome
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCN1CCCN=C1C=CC2=CC(=CC=C2)O
InChIInChI=1S/C13H16N2O/c1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h2,4-7,10,16H,3,8-9H2,1H3/b7-6+
InChIKeyVRYKTHBAWRESFI-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Oxantel (CAS 36531-26-7) Procurement Guide: Core Properties and Market Position


Oxantel (CAS 36531-26-7) is a narrow-spectrum anthelmintic belonging to the tetrahydropyrimidine class [1]. It is a structural analog of pyrantel, specifically the m-oxyphenol derivative, and is primarily utilized for its potent and selective activity against whipworms (Trichuris spp.) [2]. Oxantel is most commonly formulated as the embonate (pamoate) salt, which contains 35.8% oxantel base and exhibits low aqueous solubility, a key property that limits its systemic absorption and targets its action to the lower gastrointestinal tract [3]. While a veteran drug now off-patent, oxantel is a critical component in modern combination therapies aimed at overcoming the efficacy shortcomings of standard broad-spectrum deworming agents like albendazole and mebendazole against specific soil-transmitted helminths [4].

Oxantel (CAS 36531-26-7) vs. Pyrantel/Morantel: Why In-Class Substitution is Not Advisable


Although oxantel, pyrantel, and morantel belong to the same tetrahydropyrimidine chemical class and share a core mechanism of action as nicotinic acetylcholine receptor (nAChR) agonists, their pharmacological profiles diverge significantly, making generic substitution scientifically unsound . The key differentiators include: (1) Distinct nAChR subtype selectivity, with oxantel preferentially activating a novel, whipworm-specific receptor subtype not targeted by pyrantel or morantel [1]; (2) A stark difference in systemic absorption, where oxantel's low oral bioavailability (~8-10%) ensures high local concentrations in the large intestine, the niche of whipworms, contrasting with the higher systemic exposure of pyrantel and morantel [2]; and (3) A consequently divergent spectrum of clinical activity, with oxantel demonstrating potent and reliable efficacy against Trichuris spp. that is unmatched by its close structural analogs [3]. These quantitative, mechanistic distinctions directly translate into non-interchangeable clinical and veterinary applications.

Quantitative Differentiation: Oxantel (CAS 36531-26-7) vs. Comparators


Evidence Item 1: Distinct nAChR Subtype Selectivity: Oxantel vs. Pyrantel, Morantel, and Levamisole

Oxantel exhibits a distinct and unique rank order of potency at a novel nicotinic acetylcholine receptor (nAChR) subtype in whipworms (Tsu-ACR-16-like), which is not the primary target of other cholinergic anthelmintics. In a head-to-head electrophysiological comparison using Xenopus laevis oocytes expressing the Tsu-ACR-16-like receptor, oxantel displayed a response significantly different from pyrantel, morantel, and levamisole [1]. This finding demonstrates that oxantel acts on a different receptor subtype (N-subtype, nicotine-sensitive) compared to pyrantel and morantel, which primarily target L-subtype (levamisole-sensitive) receptors [2]. This molecular divergence provides a mechanistic basis for oxantel's narrow spectrum and its utility in targeting whipworms resistant to or less susceptible to other tetrahydropyrimidines.

Electrophysiology Receptor Pharmacology Anthelmintic Resistance

Evidence Item 2: Pharmacokinetic Differentiation: Lower Systemic Absorption of Oxantel vs. Pyrantel

Oxantel's clinical utility is directly linked to its low oral bioavailability, a property that distinguishes it from its analog pyrantel. Studies indicate that only approximately 8-10% of an oral dose of oxantel embonate is systemically absorbed [1]. This is in contrast to pyrantel, where for example, pyrantel citrate has been reported to have a mean bioavailability of 41% in swine [2]. The limited absorption of oxantel results in higher local concentrations in the lower gastrointestinal tract, the primary habitat of whipworms (Trichuris trichiura), thereby maximizing its anthelmintic effect at the target site while potentially minimizing systemic adverse events [3].

Pharmacokinetics Bioavailability Drug Delivery

Evidence Item 3: Superior Efficacy of Oxantel Monotherapy Against Trichuris trichiura

Oxantel demonstrates high and specific activity against Trichuris trichiura, a parasite for which many standard anthelmintics have limited efficacy. In a clinical trial, oxantel pamoate tablets (15 mg/kg single dose) achieved a cure rate (CR) of 90.9% and an egg reduction rate (ERR) of 96.3% against Trichuris infections [1]. This performance is in stark contrast to the inefficacy of pyrantel pamoate alone, which is widely reported to have no significant effect against Trichuris [2]. This quantitative disparity in efficacy against a specific target pathogen is the defining feature of oxantel's clinical value proposition.

Clinical Trial Trichuriasis Cure Rate

Evidence Item 4: Optimized Formulation for Pediatric Clinical Trials

The development of a robust and scalable pharmaceutical formulation is a critical, yet often overlooked, procurement differentiator. A technical note details the successful development of 400 mg oxantel pamoate tablets optimized for pediatric clinical studies [1]. The final formulation achieved a 60% drug load, a tablet hardness of 172 N, and a rapid disintegration time of less than 3.5 minutes [2]. This specific, quality-by-design approach is essential for ensuring consistent dosing and bioavailability in a vulnerable population and represents a tangible, value-added product attribute beyond the active pharmaceutical ingredient (API) itself.

Pharmaceutical Formulation Pediatric Drug Development Tablet Technology

Evidence Item 5: High Veterinary Efficacy in Canine Combination Therapy

In veterinary medicine, oxantel is a key component of combination products due to its unique spectrum. A combination of oxantel with pyrantel and praziquantel has been shown to be highly efficacious against a broad range of canine parasites, achieving more than 97% efficacy against major nematodes including Toxocara canis, Ancylostoma caninum, and Trichuris vulpis, as well as the cestode Dipylidium caninum [1]. This high-level, multi-parasite coverage is not achievable with pyrantel or praziquantel alone and justifies the inclusion of oxantel in these broad-spectrum veterinary anthelmintic formulations.

Veterinary Parasitology Combination Therapy Canine Anthelmintic

High-Value Applications for Oxantel (CAS 36531-26-7) Based on Evidence


Scenario 1: Preclinical Research on Trichuris trichiura (Whipworm) Infection Models

Given its 90.9% cure rate as a monotherapy against Trichuris [1] and its distinct mechanism of action on the Tsu-ACR-16-like receptor [2], oxantel is the gold-standard positive control for in vitro and in vivo studies of whipworm biology, drug discovery, and anthelmintic resistance. Its use ensures that experimental models are validated against a compound with proven, high-level, and mechanism-specific efficacy, a requirement for publication and translational research.

Scenario 2: Formulation Development for Combination Anthelmintic Therapies

The quantitative evidence demonstrating superior efficacy of oxantel-containing combinations (e.g., 79% CR with albendazole/pyrantel/oxantel vs. 53% CR for albendazole/oxantel) [1] and high veterinary efficacy (>97% in canine combinations) [2] makes oxantel a critical API for formulating next-generation broad-spectrum anthelmintics. Its inclusion is data-driven and essential for overcoming the efficacy gaps of older, single-agent deworming strategies against soil-transmitted helminths.

Scenario 3: Veterinary Pharmaceutical Manufacturing of Broad-Spectrum Dewormers

In the veterinary sector, oxantel's proven efficacy against Trichuris vulpis in dogs when combined with pyrantel and praziquantel [1] makes it an indispensable component for manufacturing premium, broad-spectrum endoparasiticides. Procurement of oxantel is therefore a requirement for producing formulations that claim comprehensive nematode and cestode protection, a key differentiator in the competitive companion animal health market.

Scenario 4: Production of Pediatric Anthelmintic Dosage Forms for Clinical Trials

The existence of a fully characterized and optimized pediatric tablet formulation (400 mg oxantel pamoate, 60% drug load, <3.5 min disintegration time) [1] provides a validated starting point for organizations planning clinical trials in pediatric populations. This reduces development risk and accelerates timelines by leveraging a known, quality-controlled formulation that meets specific performance benchmarks for this patient group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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